molecular formula C13H25N8O13P3S B1665530 Adeturon CAS No. 63346-83-8

Adeturon

Cat. No. B1665530
CAS RN: 63346-83-8
M. Wt: 626.37 g/mol
InChI Key: PFKQTRBUWKWKKE-QCSRICIXSA-N
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Description

Adeturon has a radioprotective effect.

Scientific Research Applications

Radioprotective Effects

Adeturon has been studied extensively for its radioprotective properties. Research has shown that it can significantly protect DNA synthesis in peripheral blood leucocytes of irradiated rats, mitigating the harmful effects of gamma-ray exposure (Marinova & Pantev, 1988). Furthermore, experiments with mice revealed that the protective and therapeutic administration of Adeturon is more effective than a single injection immediately after irradiation, suggesting its potential in managing radiation injuries (Pantev et al., 1988).

Effect on Tumor Growth and Radiation Injury

Adeturon's radioprotective effect extends to mice with Lewis lung tumors exposed to fractionated radiation. It was observed that Adeturon helps maintain or normalize indices impaired by tumor inoculation or irradiation, thereby demonstrating a pronounced radioprotective effect (Pantev & Mircheva, 1987).

Enhancement of Radiation Therapy

In the treatment of Lewis lung carcinoma, Adeturon was found to enhance the antitumor effect of radiation therapy. This was evidenced by longer survival times and delayed tumor growth when Adeturon was combined with radiation treatment (Mircheva et al., 1986).

Combined Radiation Protection Modalities

Adeturon's efficacy is also enhanced when used in combination with other radiation protection methods. For example, when combined with local shielding, Adeturon showed improved overall antiradiation properties, indicating its potential in comprehensive radiation protection strategies (Minkova & Baldzhijska, 1989).

properties

CAS RN

63346-83-8

Product Name

Adeturon

Molecular Formula

C13H25N8O13P3S

Molecular Weight

626.37 g/mol

IUPAC Name

2-aminoethyl carbamimidothioate;[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3.C3H9N3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;4-1-2-7-3(5)6/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);1-2,4H2,(H3,5,6)/t4-,6-,7-,10?;/m1./s1

InChI Key

PFKQTRBUWKWKKE-QCSRICIXSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.C(CSC(=N)N)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.C(CSC(=N)N)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.C(CSC(=N)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Adeturon; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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